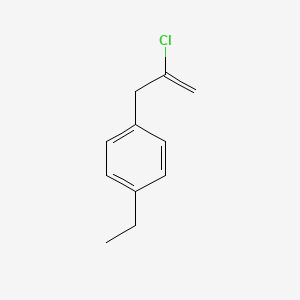![molecular formula C10H11F3O B1425908 2-[4-(三氟甲基)苯基]丙烷-1-醇 CAS No. 284686-92-6](/img/structure/B1425908.png)
2-[4-(三氟甲基)苯基]丙烷-1-醇
描述
2-[4-(Trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学研究应用
2-[4-(Trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of active pharmaceutical ingredients.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[4-(Trifluoromethyl)phenyl]propan-1-ol involves the addition reaction of trifluoromethylbenzaldehyde with hydroxylpropane under acidic conditions . This reaction typically requires a catalyst to facilitate the addition process and ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2-[4-(Trifluoromethyl)phenyl]propan-1-ol often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and output.
化学反应分析
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
作用机制
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and selectivity towards its targets, modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylpropan-2-ol
Uniqueness
2-[4-(Trifluoromethyl)phenyl]propan-1-ol is unique due to its specific structural configuration, which combines the trifluoromethyl group with a propanol chain. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields .
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZRHMXMUYQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


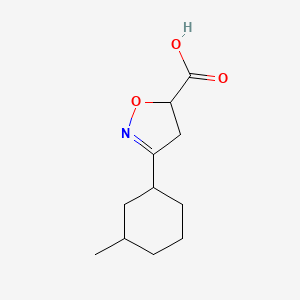

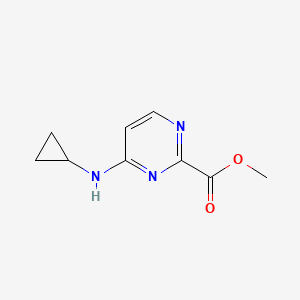
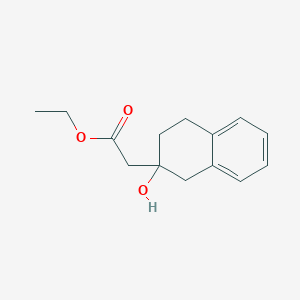

![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)
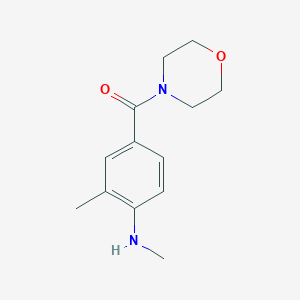
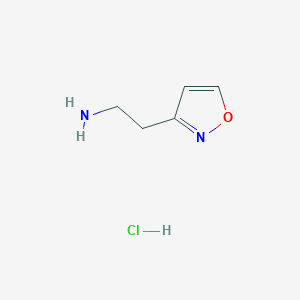
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
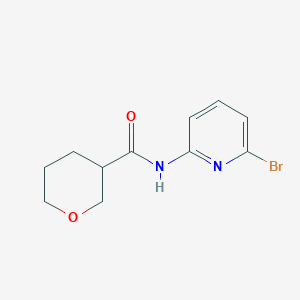

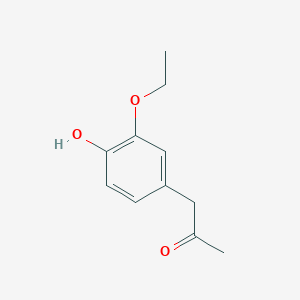
![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)
